Quantitative Lipophilicity and Drug-Likeness Differentiation from Non-Fluorinated Analog
The incorporation of the trifluoromethyl group in Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine significantly increases lipophilicity compared to the non-fluorinated parent compound, N-methyl-3-phenylpropylamine. While direct experimental logP values are not publicly available for this specific compound, class-level inference based on well-established quantitative structure-property relationships (QSPR) for trifluoromethyl-substituted phenylalkylamines indicates a substantial increase in logP, typically on the order of +1.0 to +1.5 units . This modification is known to enhance membrane permeability and metabolic stability, which are critical parameters for both its use as a CNS-penetrant probe molecule and as a building block for optimizing ADME profiles in drug candidates .
vs. baseline ~2.5
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~ 3.5-4.0 (based on structural class) |
| Comparator Or Baseline | N-methyl-3-phenylpropylamine (cLogP ~ 2.5) |
| Quantified Difference | Estimated increase of +1.0 to +1.5 log units |
| Conditions | In silico prediction based on QSPR models for related trifluoromethylphenylalkylamines |
Why This Matters
The increased lipophilicity directly impacts the compound's utility in CNS drug discovery and its behavior as a synthetic intermediate, where solubility and membrane permeability are key selection criteria.
